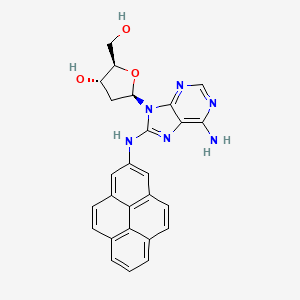
(2R,3S,5R)-5-(6-Amino-8-(pyren-2-ylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2’-Deoxyadenosin-8-yl)pyren-2-amine is a complex organic compound with the molecular formula C26H22N6O3 and a molecular weight of 466.49128 g/mol This compound is notable for its unique structure, which combines a deoxyadenosine moiety with a pyrene group
Analyse Chemischer Reaktionen
N-(2’-Deoxyadenosin-8-yl)pyren-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyrene or adenosine moieties.
Substitution: The compound can undergo substitution reactions, particularly at the pyrene group, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(2’-Deoxyadenosin-8-yl)pyren-2-amine has several scientific research applications:
Chemistry: It is used as a probe in fluorescence studies due to the pyrene group’s fluorescent properties.
Biology: The compound is employed in studies of DNA interactions and modifications, as it can intercalate into DNA strands.
Medicine: Research into potential therapeutic applications, such as targeting specific DNA sequences or structures, is ongoing.
Industry: Its unique properties make it a candidate for use in the development of new materials and sensors.
Wirkmechanismus
The mechanism of action of N-(2’-Deoxyadenosin-8-yl)pyren-2-amine involves its ability to intercalate into DNA. This intercalation can disrupt normal DNA processes, such as replication and transcription, by altering the DNA structure. The pyrene group interacts with the aromatic bases of DNA, while the deoxyadenosine moiety forms hydrogen bonds with complementary bases. This dual interaction allows the compound to specifically target and bind to DNA .
Vergleich Mit ähnlichen Verbindungen
N-(2’-Deoxyadenosin-8-yl)pyren-2-amine can be compared to other DNA-intercalating agents, such as ethidium bromide and acridine orange. Unlike these compounds, N-(2’-Deoxyadenosin-8-yl)pyren-2-amine has a unique combination of a nucleoside and a polycyclic aromatic hydrocarbon, which provides distinct binding properties and potential applications. Similar compounds include:
Ethidium Bromide: A well-known DNA intercalator used in molecular biology.
Acridine Orange: Another DNA intercalator with applications in fluorescence microscopy.
Doxorubicin: A chemotherapeutic agent that intercalates into DNA and disrupts cancer cell proliferation.
N-(2’-Deoxyadenosin-8-yl)pyren-2-amine stands out due to its specific structure and the combination of properties from both the deoxyadenosine and pyrene groups.
Eigenschaften
Molekularformel |
C26H22N6O3 |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-[6-amino-8-(pyren-2-ylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C26H22N6O3/c27-24-23-25(29-12-28-24)32(20-10-18(34)19(11-33)35-20)26(31-23)30-17-8-15-6-4-13-2-1-3-14-5-7-16(9-17)22(15)21(13)14/h1-9,12,18-20,33-34H,10-11H2,(H,30,31)(H2,27,28,29)/t18-,19+,20+/m0/s1 |
InChI-Schlüssel |
RRAWMVYBOLJSQT-XUVXKRRUSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2NC4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2NC4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N)CO)O |
Synonyme |
DAAP N-(deoxyadenosin-8-yl)-2-aminopyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















